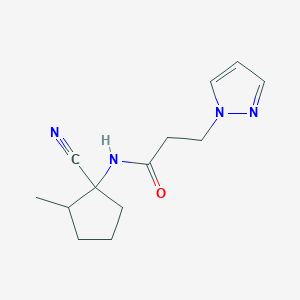
N-(1-cyano-2-methylcyclopentyl)-3-(1H-pyrazol-1-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyano-2-methylcyclopentyl)-3-(1H-pyrazol-1-yl)propanamide, also known as CPP, is a compound that has been extensively studied for its potential applications in scientific research. CPP is a potent and selective inhibitor of the enzyme protein phosphatase 1 (PP1), which plays a critical role in a variety of cellular processes, including cell division, metabolism, and signal transduction.
科学研究应用
N-(1-cyano-2-methylcyclopentyl)-3-(1H-pyrazol-1-yl)propanamide has been widely used in scientific research as a tool to study the role of PP1 in various cellular processes. For example, this compound has been used to investigate the role of PP1 in the regulation of glucose metabolism, cell cycle progression, and synaptic plasticity. In addition, this compound has been used to study the effects of PP1 inhibition on the activity of various signaling pathways, such as the MAPK/ERK pathway and the PI3K/Akt pathway.
作用机制
N-(1-cyano-2-methylcyclopentyl)-3-(1H-pyrazol-1-yl)propanamide exerts its inhibitory effect on PP1 by binding to a specific site on the enzyme called the RVxF motif. This motif is present in many of the proteins that interact with PP1, and binding of this compound to this site disrupts the interaction between PP1 and its regulatory proteins, leading to inhibition of PP1 activity. The specificity of this compound for PP1 is due to the unique structure of the RVxF motif, which is not present in other phosphatases.
Biochemical and Physiological Effects
Inhibition of PP1 by this compound has a variety of biochemical and physiological effects, depending on the specific cellular context. For example, inhibition of PP1 in muscle cells leads to increased glucose uptake and glycogen synthesis, while inhibition of PP1 in neurons leads to enhanced synaptic plasticity and memory formation. In addition, inhibition of PP1 has been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting that this compound may have potential therapeutic applications in cancer treatment.
实验室实验的优点和局限性
One of the main advantages of using N-(1-cyano-2-methylcyclopentyl)-3-(1H-pyrazol-1-yl)propanamide in lab experiments is its high selectivity for PP1, which allows researchers to specifically target this enzyme without affecting other cellular processes. In addition, this compound is a reversible inhibitor, which allows for precise control of PP1 activity. However, one limitation of using this compound is its relatively low potency, which may require high concentrations of the compound to achieve complete inhibition of PP1. In addition, this compound has a relatively short half-life in vivo, which may limit its effectiveness in certain experimental settings.
未来方向
There are several future directions for research on N-(1-cyano-2-methylcyclopentyl)-3-(1H-pyrazol-1-yl)propanamide and its applications in scientific research. One area of interest is the development of more potent and selective inhibitors of PP1, which may have improved therapeutic potential for the treatment of diseases such as cancer and neurodegenerative disorders. In addition, further studies are needed to elucidate the specific roles of PP1 in various cellular processes, and to identify the downstream targets of PP1 that mediate its effects on cell function. Finally, the use of this compound in combination with other inhibitors or drugs may provide new insights into the complex interactions between signaling pathways and cellular processes.
合成方法
The synthesis of N-(1-cyano-2-methylcyclopentyl)-3-(1H-pyrazol-1-yl)propanamide involves several steps, starting with the reaction of 1-cyano-2-methylcyclopentane with ethyl 2-bromoacetate to form ethyl 2-(1-cyano-2-methylcyclopentyl)acetate. This intermediate is then reacted with hydrazine hydrate to form 3-(1H-pyrazol-1-yl)propanenitrile, which is subsequently reacted with acetic anhydride to form this compound. The overall yield of this synthesis method is approximately 25%.
属性
IUPAC Name |
N-(1-cyano-2-methylcyclopentyl)-3-pyrazol-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-11-4-2-6-13(11,10-14)16-12(18)5-9-17-8-3-7-15-17/h3,7-8,11H,2,4-6,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVWRTOEFPXMDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1(C#N)NC(=O)CCN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

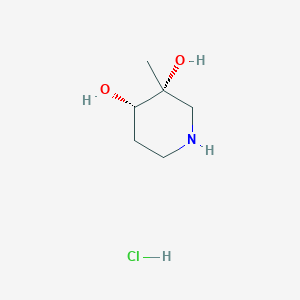

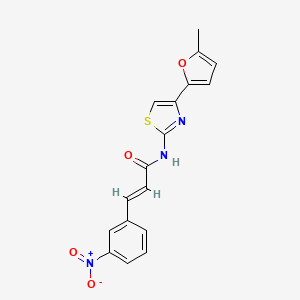
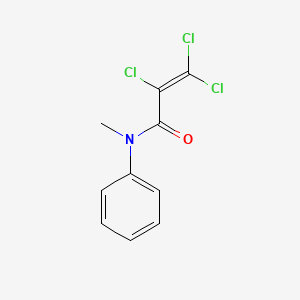
![1-((1-(1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one](/img/structure/B2892729.png)
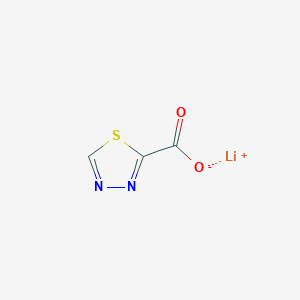

![ethyl 2-(2-((1-(2-(3,4-dimethoxybenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2892734.png)
![4-[2-(Cyclohexen-1-yl)acetyl]morpholine-3-carbonitrile](/img/structure/B2892735.png)

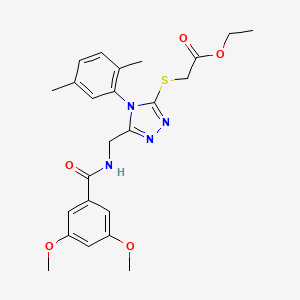
![N-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine](/img/structure/B2892741.png)

